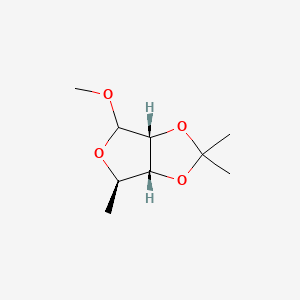

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

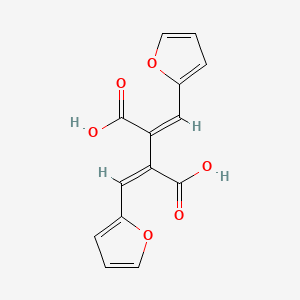

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside (M5DRI) is a novel and promising synthetic compound that has recently been developed to potentially be used in a variety of biochemical and physiological applications. M5DRI is a simple sugar derivative that has been designed to possess both a hydrophobic and a hydrophilic region, making it an ideal candidate for the study of various biological functions. Its unique structure and properties make it an attractive and versatile molecule for research and development.

Applications De Recherche Scientifique

1. Application in Organic Chemistry

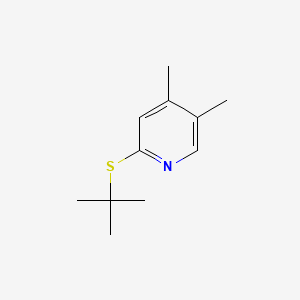

- Summary : The compound is used in the quaternization reaction of 5-O-Sulfonates with selected heterocyclic and aliphatic amines .

- Methods : Selected aliphatic and heterocyclic aromatic amines reacted with: methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside or methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside or methyl 2,3-O-isopropylidene-5-O-triflyl-β-D-ribofuranoside .

- Results : High-resolution 1H- and 13C-NMR spectral data for all new compounds were recorded .

2. Application in Biomedical Research

- Summary : The compound is extensively applied within the biomedical industry, mainly used for studying cancer .

- Results : Its utility extends towards the research of afflictions like leukemia and lung cancer .

3. Application in Virology

- Summary : The compound is a pharmaceutically active compound, aiding in studying viral infections instigated by DNA and RNA viruses .

- Results : Its unique characteristics reside in its ability to impede viral replication and hinder viral attachment to host cells .

4. Application in Stannylated Derivatives

- Summary : The compound is used in the synthesis of stannylated derivatives .

- Methods : The structures of methyl 5-deoxy-2,3-O-isopropylidene-5-C-R3Sn-β-D-ribofuranosides, [5-O-(methyl 2,3-O-isopropylidene-β-D-ribofuranosyl)methyl]nRmR′ (4–m–n) stannanes and 3-triphenylstannylpropyl 2,3-O-isopropylidene-β-D-ribofuranoside have been investigated .

5. Application in Virus Infections and Neoplastic Maladies

- Summary : The compound is discerningly applied in the research of virus infections and neoplastic maladies .

6. Application in Synthesis of N-(methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl Ammonium Salts

- Summary : The compound is used in the synthesis of N-(methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl ammonium salts .

- Methods : To determine the effect of the nucleophile type and outgoing group on the quaternization reaction, selected aliphatic and heterocyclic aromatic amines reacted with: methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside or methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside or methyl 2,3-O-isopropylidene-5-O-triflyl-β-D-ribofuranoside .

- Results : High-resolution 1H- and 13C-NMR spectral data for all new compounds were recorded .

Propriétés

IUPAC Name |

(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-5-6-7(8(10-4)11-5)13-9(2,3)12-6/h5-8H,1-4H3/t5-,6-,7-,8?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHBZJGMAYMLBE-XDTPYFJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(O1)OC)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(O1)OC)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)

![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)

![1-(11-Methyl-11-naphthalen-1-yl-10-oxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-yl)ethanone](/img/structure/B579837.png)